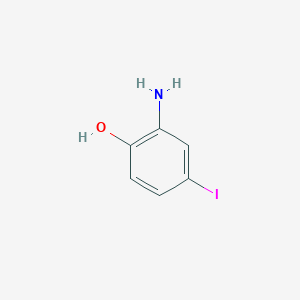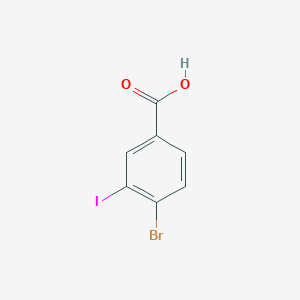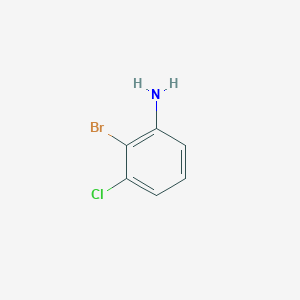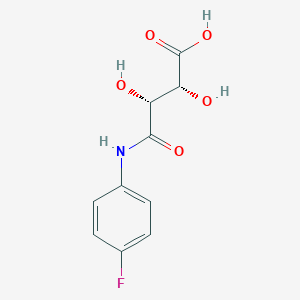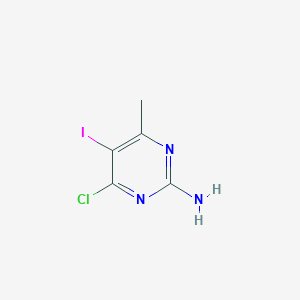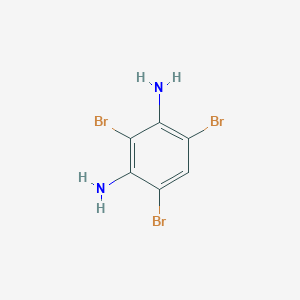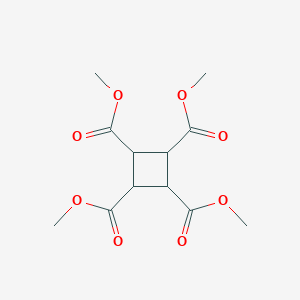
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
説明
Synthesis Analysis
The stereoselective synthesis of tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, including tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, can be achieved through an intramolecular Wittig reaction between a vinylphosphonium salt and diethyl 2-oxobutanedioate. This method leads to the formation of highly electron-deficient 1,3-dienes as intermediates (Yavari & Nourmohammadian, 1999).
Molecular Structure Analysis
The molecular structure of tetramethyl cyclobutanetetracarboxylate derivatives has been extensively studied using techniques such as 1H, 13C NMR, and mass spectrometry. These studies have contributed to understanding the molecular conformation and electronic structure of these compounds (Acheson et al., 1980).
Chemical Reactions and Properties
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including electrocyclic ring-opening reactions and addition reactions with heterocyclic compounds. These reactions are crucial for the synthesis of complex organic molecules and have significant implications in organic synthesis (Hansen & Demarco, 1969).
Physical Properties Analysis
The physical properties of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate and its derivatives, such as solubility, melting point, and boiling point, are essential for its applications in material science and organic chemistry. These properties are determined by the compound's molecular structure and the nature of its substituents (Su-fang, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, are influenced by its unique cyclobutane core and the electron-withdrawing effect of the carboxylate groups. These properties play a crucial role in its behavior in chemical syntheses and reactions (Maier et al., 1993).
科学的研究の応用
Synthesis and Preparation
Tetramethyl cyclobutane tetracarboxylate has been synthesized using dimethyl fumarate and water under UV conditions. This compound is a precursor for cyclobutanetetracarboxylic acid and dianhydride, both of which have significant yields under specific conditions (Wu Su-fang, 2012).
Reactions and Derivatives
The compound is a key player in reactions like Diels-Alder additions, photocyclizations, and in the construction of polyfunctionalized cage compounds. Precursors like dibromocyclobutane derivatives are used for generating tetramethyl cyclobutadienetetracarboxylate, which is then utilized in these reactions (Günter W. Maier et al., 1993).
Electrochemical Properties
Tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, derivatives of tetramethyl cyclobutane tetracarboxylate, have been studied for their electrocyclic ring-opening reactions. These reactions produce highly electron-deficient 1,3-dienes, indicating potential applications in electrochemical fields (I. Yavari & F. Nourmohammadian, 1999).
Framework Formation in Complexes
Recent studies have shown that tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can play a crucial role in directing the structure of uranyl ion complexes. These complexes have varying dimensionality and topology depending on the conformation and coordination modes of the ligand (P. Thuéry et al., 2019).
Polymerization and Material Science
The compound has been used in ethylene polymerization, demonstrating its potential in material science applications. For instance, tetramethyl(2-methylthioethyl)cyclopentadiene complexes of cobalt, related to tetramethyl cyclobutane tetracarboxylate, have been effective in polymerizing ethylene to linear polyethylene (O. Daugulis, M. Brookhart & P. White, 2003).
Photochemical and Alignment Characteristics
The compound is also significant in photochemical reactions. For example, tetramethyl phenylene diamine-based polyimides, with tetramethyl cyclobutane tetracarboxylate, exhibit distinct photo-alignment characteristics, useful in the development of photo-responsive materials (Shuichi Sato & H. Matsumoto, 2013).
特性
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate | |
CAS RN |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

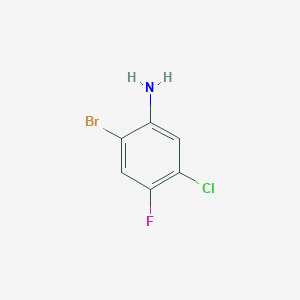
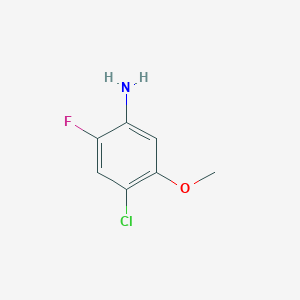
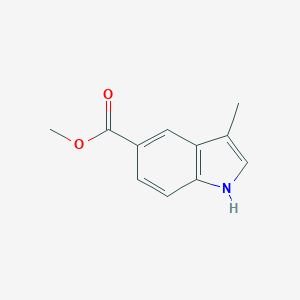
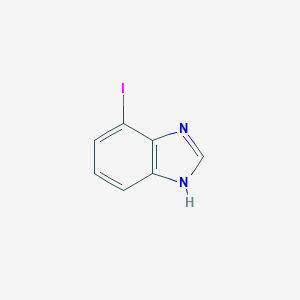
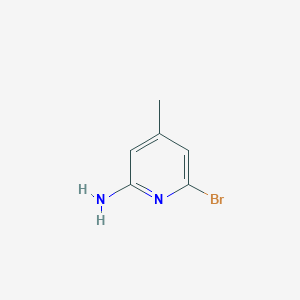
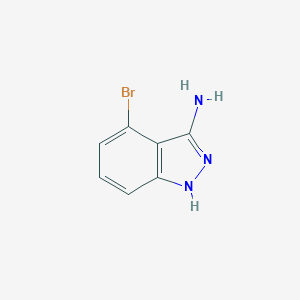
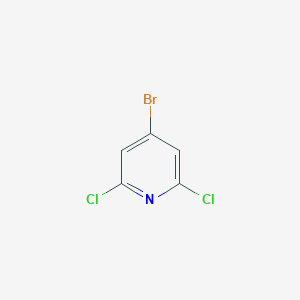
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
